Superior Anti-Inflammatory Potency: NCX4040 vs. NCX4016 and Aspirin in Human Monocytes
NCX4040 demonstrates unique, potent anti-inflammatory activity not shared by its positional isomer NCX4016 or aspirin. In LPS-stimulated isolated human monocytes, NCX4040 inhibits the production of key inflammatory mediators with sub-micromolar IC50 values. Critically, a direct comparative study showed that only NCX4040 (at micromolar concentrations) inhibited IκB-α degradation, a key step in NF-κB activation, an effect not observed with NCX4016 or aspirin [1].
| Evidence Dimension | Inhibition of IκB-α degradation |
|---|---|
| Target Compound Data | Inhibited at micromolar concentrations (concentration-dependent accumulation of IκB-α and its phosphorylated form) |
| Comparator Or Baseline | NCX4016 (meta-isomer) and aspirin |
| Quantified Difference | No effect observed for NCX4016 or aspirin under the same conditions |
| Conditions | LPS-stimulated human monocytic cell line THP1 |
Why This Matters
This specific, quantifiable difference in mechanism demonstrates that NCX4040's anti-inflammatory action is not simply a function of NO release but is isomer-dependent, making it a uniquely valuable tool for studying NF-κB pathway modulation.
- [1] Ricciotti E, et al. NCX 4040, a nitric oxide-donating aspirin, exerts anti-inflammatory effects through inhibition of I kappa B-alpha degradation in human monocytes. J Immunol. 2010 Feb 15;184(4):2140-7. View Source
